molecular formula C11H17NO4 B071248 Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate CAS No. 173306-82-6

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Cat. No. B071248
CAS RN: 173306-82-6
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-UHFFFAOYSA-N
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Description

“Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is a chemical compound with the CAS Number: 173306-82-6. Its molecular weight is 227.26 and its IUPAC name is methyl 2- [ (tert-butoxycarbonyl)amino]-4-pentynoate . It is stored at a temperature between 2-8°C and is available in a solid, semi-solid, lump, or liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is 1S/C11H17NO4/c1-6-7-8 (9 (13)15-5)12-10 (14)16-11 (2,3)4/h1,8H,7H2,2-5H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate” is a solid or semi-solid or lump or liquid substance . It is stored in a sealed, dry environment at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Peptide Chemistry

The N-Boc protecting group plays a crucial role in multistep organic synthesis and peptide chemistry. By selectively masking the amino group, it allows for controlled reactions at other functional groups. Researchers frequently employ N-Boc-protected amino acids in peptide coupling reactions, solid-phase peptide synthesis, and the assembly of complex peptide sequences. The ease of deprotection and compatibility with various reagents make N-Boc-Propargylglycine methyl ester a valuable building block in peptide design and drug development .

Chiral Synthesis and Stereoselective Transformations

Chiral β-hydroxy acids, such as the erythro and threo isomers of N-Boc-Propargylglycine methyl ester, are essential intermediates in natural product synthesis. The erythro (±) isomer can be efficiently synthesized by reduction using sodium borohydride, while the threo (±) isomer is obtained via inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6. These chiral building blocks find applications in the preparation of bioactive compounds, including depsipeptides and statins .

Deep Eutectic Solvents (DES) for N-Boc Deprotection

A recent sustainable approach involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. DES combines the advantages of a green reaction medium and a mild Brønsted acidic catalyst. This method allows efficient N-Boc removal from a wide range of derivatives, minimizing environmental impact and reaction times. DES-based deprotection represents an attractive alternative to traditional methods .

Heterocyclic Synthesis and Propargyl Group Introduction

N-Boc-Propargylglycine methyl ester serves as a precursor for introducing propargyl groups into heterocyclic systems. Researchers seek mild and selective methods to directly incorporate propargyl moieties into heterocycles, which are essential for natural product synthesis, drug design, and functional materials. The compound’s propargyl functionality enables versatile transformations in heterocyclic chemistry .

Ultrasound-Assisted N-Boc Protection

Ultrasound irradiation provides a green and efficient approach for N-Boc protection. Under room temperature conditions, structurally diverse amines react with N-Boc-Propargylglycine methyl ester in excellent yields. The simplicity, short reaction times, and environmental friendliness of this method make it appealing for large-scale applications .

Amino Acid Derivatives and Drug Development

N-Boc-Propargylglycine methyl ester derivatives find use in drug discovery and development. Their unique structural features make them valuable scaffolds for designing novel bioactive molecules. Researchers explore modifications of the N-Boc group to enhance drug properties, such as bioavailability, stability, and target specificity. These derivatives contribute to the advancement of medicinal chemistry .

Safety and Hazards

The compound has been classified with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441441
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

CAS RN

173306-82-6
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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